Lamotrigine Isethionate

Descripción general

Descripción

- Bloquea selectivamente los canales de sodio (Na+) dependientes de voltaje, estabilizando las membranas neuronales presinápticas e inhibiendo la liberación de glutamato.

- Los investigadores utilizan el Lamotrigino isetionato en estudios relacionados con la epilepsia y las convulsiones focales .

Lamotrigino isetionato:

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Lamotrigino isetionato no están fácilmente disponibles en las fuentes a las que he accedido.

- es una sal de lamotrigina soluble en agua, que a su vez se puede sintetizar mediante métodos establecidos.

Análisis De Reacciones Químicas

- Es probable que el Lamotrigino isetionato se someta a diversas reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar.

- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.

Aplicaciones Científicas De Investigación

- El Lamotrigino isetionato encuentra aplicaciones en:

Investigación de la epilepsia: Investigación de sus propiedades anticonvulsivantes.

Estudios de convulsiones focales: Comprensión de sus efectos sobre la excitabilidad neuronal.

Otros contextos científicos: Su uso puede extenderse más allá de la investigación de la epilepsia, pero hay pocos detalles adicionales.

Mecanismo De Acción

- El mecanismo del Lamotrigino isetionato implica el bloqueo de los canales Na+, lo que afecta la excitabilidad neuronal.

- Al estabilizar las membranas presinápticas, modula la liberación de neurotransmisores, inhibiendo particularmente la liberación de glutamato.

Comparación Con Compuestos Similares

- Desafortunadamente, no tengo información sobre compuestos similares o una comparación directa con el Lamotrigino isetionato.

Actividad Biológica

Lamotrigine is primarily known as an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy and bipolar disorder. Its isethionate salt form, Lamotrigine Isethionate, is utilized to enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and neuroprotective properties, supported by relevant research findings and case studies.

Lamotrigine exerts its therapeutic effects primarily through the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate. This mechanism is crucial in preventing seizures and may also contribute to its mood-stabilizing effects in bipolar disorder .

Key Points:

- Sodium Channel Blockade : Inhibits high-frequency firing of neurons.

- Neurotransmitter Release : Reduces glutamate release, preventing excitotoxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability among individuals. The drug is absorbed well orally, with peak plasma concentrations typically reached within 1.5 to 6 hours post-administration, depending on the formulation (immediate-release vs. extended-release) .

Table 1: Pharmacokinetic Parameters of Lamotrigine

| Parameter | Immediate Release (IR) | Extended Release (XR) |

|---|---|---|

| Cmax (μg/mL) | 9.4 | 7.9 |

| Tmax (hours) | 1.3 | 3 |

| AUC0-24 (μg·h/mL) | Similar | Similar |

| Fluctuation Index | 73% | 49% |

Case Study: Interaction with Estradiol

A notable case involved a menopausal woman with recurrent depression who was stabilized on Lamotrigine. Upon starting hormone replacement therapy with estradiol/dydrogesterone, her Lamotrigine levels decreased significantly (by approximately 25-30%), leading to increased depressive symptoms. This highlights the importance of monitoring drug levels when introducing new medications that may interact with Lamotrigine .

Neuroprotective Effects

Recent studies have demonstrated that Lamotrigine provides neuroprotection in various models of brain injury. For instance, in a neonatal rat model of hypoxic-ischemic injury, administration of Lamotrigine resulted in a significant reduction in neuronal damage and decreased levels of excitatory amino acids in the hippocampus .

Table 2: Neuroprotective Effects Observed

| Study Type | Outcome |

|---|---|

| Neonatal Hypoxia Model | Reduced neuronal damage |

| Glutamate Levels | Decreased following treatment |

Safety Profile and Considerations

While Lamotrigine is generally well-tolerated, it can cause side effects such as skin rashes and potential interactions with other medications that may alter its metabolism. It is crucial for clinicians to consider these factors when prescribing this medication, especially in patients receiving concurrent therapies .

Propiedades

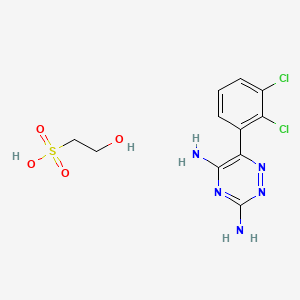

IUPAC Name |

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDZLNMKONKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662051 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-86-8 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.